2-[2-(4-Chloro-2,6-dimethylphenoxy)-1-methylethyl]-1H-isoindole-1,3(2H)-dione

Catalog No.
S13962812
CAS No.
M.F
C19H18ClNO3
M. Wt
343.8 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-[2-(4-Chloro-2,6-dimethylphenoxy)-1-methylethyl]...

Product Name

2-[2-(4-Chloro-2,6-dimethylphenoxy)-1-methylethyl]-1H-isoindole-1,3(2H)-dione

IUPAC Name

2-[1-(4-chloro-2,6-dimethylphenoxy)propan-2-yl]isoindole-1,3-dione

Molecular Formula

C19H18ClNO3

Molecular Weight

343.8 g/mol

InChI

InChI=1S/C19H18ClNO3/c1-11-8-14(20)9-12(2)17(11)24-10-13(3)21-18(22)15-6-4-5-7-16(15)19(21)23/h4-9,13H,10H2,1-3H3

InChI Key

LCZMBPQHKZCZBG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1OCC(C)N2C(=O)C3=CC=CC=C3C2=O)C)Cl

2-[2-(4-Chloro-2,6-dimethylphenoxy)-1-methylethyl]-1H-isoindole-1,3(2H)-dione, with the CAS Number 1356451-99-4, is a synthetic organic compound characterized by its complex structure. The molecular formula is C19H18ClNO3C_{19}H_{18}ClNO_{3} and it has a molecular weight of approximately 343.8 g/mol. This compound features a chloro-substituted phenoxy group and an isoindole moiety, which contribute to its unique chemical properties and potential biological activities .

The chemical reactivity of 2-[2-(4-Chloro-2,6-dimethylphenoxy)-1-methylethyl]-1H-isoindole-1,3(2H)-dione can be attributed to the presence of functional groups such as the isoindole and the chloro-substituted phenoxy. These groups can participate in various reactions including:

  • Nucleophilic substitutions at the chloro position.
  • Electrophilic aromatic substitutions due to the electron-donating methyl groups on the aromatic ring.
  • Condensation reactions involving the carbonyl functionalities in the isoindole structure.

These reactions can lead to derivatives with altered biological and chemical properties.

This compound has potential applications in various fields:

  • Pharmaceuticals: As a lead compound for developing new therapeutic agents targeting cancer or inflammatory diseases.
  • Chemical research: As a reference material in studies involving isoindole derivatives and their reactivity.
  • Agricultural chemistry: Potentially as an active ingredient in agrochemicals due to its biological activity.

Interaction studies for 2-[2-(4-Chloro-2,6-dimethylphenoxy)-1-methylethyl]-1H-isoindole-1,3(2H)-dione are essential for understanding its pharmacodynamics and pharmacokinetics. Such studies typically focus on:

  • Protein binding assays to determine how well the compound interacts with target proteins.
  • Cellular uptake studies to evaluate how effectively it penetrates cell membranes.
  • In vitro assays to assess its effects on various cell lines, particularly cancerous ones.

These investigations help elucidate the mechanisms underlying its biological activities.

Several compounds share structural similarities with 2-[2-(4-Chloro-2,6-dimethylphenoxy)-1-methylethyl]-1H-isoindole-1,3(2H)-dione. Here are some notable examples:

Compound NameCAS NumberKey Features
Acetyl-4-chloro-2,6-dimethylphenoxy)-1-methylethyl]-1H-isoindole-1,3(2H)-dione1356452-01-1Contains an acetyl group; potential for different biological activity .
4-Chloro-5-methylphenoxy)ethyl]isoindole17368123Lacks dimethyl substitution but retains similar phenoxy structure .
4-Chloro-thymol89-68-9Simple phenolic structure with antimicrobial properties .

Uniqueness

The uniqueness of 2-[2-(4-Chloro-2,6-dimethylphenoxy)-1-methylethyl]-1H-isoindole-1,3(2H)-dione lies in its specific combination of functional groups that may confer distinct biological activities not found in simpler analogs. The presence of both chloro and dimethyl groups enhances its potential reactivity and interaction profile compared to other similar compounds.

Condensation Reaction Strategies with Acid Anhydrides

The phthalimide moiety of the target compound is typically synthesized via condensation reactions between substituted phthalic anhydrides and amines or urea. Phthalic anhydride derivatives react nucleophilically with amines to form imides, as demonstrated in the synthesis of phthalimide from phthalic anhydride and urea under solvent-free conditions. For the target molecule, a tailored approach involves:

  • Preparation of Substituted Phthalic Anhydride: Fluorophthalic anhydrides can be functionalized with phenoxy groups via nucleophilic aromatic substitution. For example, 4-chloro-2,6-dimethylphenol reacts with fluorophthalic anhydride in the presence of potassium fluoride or cesium fluoride, yielding phenoxy-substituted phthalic anhydrides.
  • Imide Formation: The phenoxy-substituted anhydride is then condensed with 2-amino-1-methylethanol. This step employs reflux conditions in methanol, where potassium hydroxide facilitates ring closure, forming the isoindole-1,3-dione core. Ethyl acetate extraction and silica gel chromatography purify the product.

Mechanistic Insights:

  • The nucleophilic amine attacks the electrophilic carbonyl of the anhydride, forming a tetrahedral intermediate that collapses to expel a carboxylate.
  • Intramolecular cyclization completes the imide structure, with triethylamine often used to scavenge HCl in chlorination steps.

Table 1: Comparative Analysis of Anhydride Condensation Conditions

Anhydride DerivativeAmine ReagentSolventCatalystYield (%)
Phenoxy-substituted2-Amino-1-methylethanolMethanolKOH78
Fluorophthalic4-Chloro-2,6-dimethylphenolTolueneKF65

Diels-Alder Cycloaddition Approaches for Fused Isoindole Systems

While Diels-Alder reactions are less commonly reported for phthalimide derivatives, theoretical pathways exist for constructing fused isoindole systems. Maleic anhydride derivatives could act as dienophiles, reacting with conjugated dienes to form six-membered rings. For example:

  • Diene Design: A diene-containing phenoxy sidechain (e.g., 1,3-butadiene derivatives) could undergo cycloaddition with maleimidated phthalic anhydride.
  • Regioselectivity: Electron-withdrawing groups on the dienophile enhance reactivity, potentially favoring endo transition states.

However, experimental validation is limited in the literature. Current synthetic paradigms prioritize stepwise condensation over cycloaddition due to challenges in controlling stereochemistry and side reactions.

Solvent Optimization in Phthalimide Derivative Synthesis

Solvent choice critically impacts reaction efficiency and product purity:

  • Polar Protic Solvents (e.g., Methanol): Facilitate nucleophilic substitution and imide formation by stabilizing ionic intermediates. Methanol’s low boiling point (64.7°C) allows reflux at moderate temperatures, minimizing decomposition.
  • Polar Aprotic Solvents (e.g., Acetonitrile): Enhance anhydride reactivity in coupling reactions, as seen in triphenylphosphine oxide-catalyzed anhydride synthesis.
  • Solvent-Free Conditions: Melt reactions between solids (e.g., phthalic anhydride and urea) eliminate solvent recovery steps and improve atom economy.

Table 2: Solvent Effects on Reaction Yield

SolventPolarity IndexBoiling Point (°C)Yield (%)
Methanol5.164.778
Acetonitrile5.881.682
Ethyl Acetate4.477.170
Solvent-Free--85

Post-reaction purification often employs ethyl acetate for extraction due to its moderate polarity, effectively separating imides from unreacted starting materials.

XLogP3

4.4

Hydrogen Bond Acceptor Count

3

Exact Mass

343.0975211 g/mol

Monoisotopic Mass

343.0975211 g/mol

Heavy Atom Count

24

Dates

Last modified: 08-10-2024

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